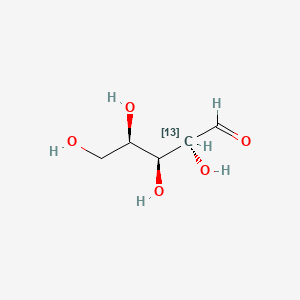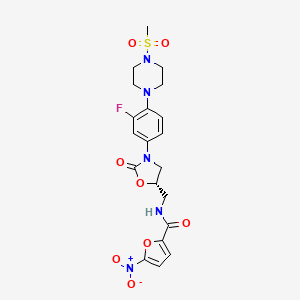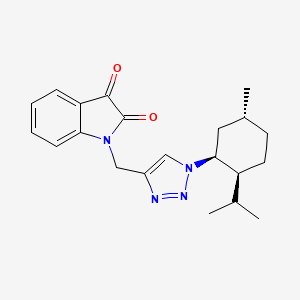
Antibacterial agent 105
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 105 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. The development of such agents is crucial in the fight against bacterial resistance and the treatment of infectious diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 105 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a core structure, followed by functionalization to introduce specific antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound meets the required standards for pharmaceutical use. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and composition of the final product.
化学反应分析
Types of Reactions
Antibacterial agent 105 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, specific solvents, and temperature control.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学研究应用
Antibacterial agent 105 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell processes and its potential to overcome bacterial resistance.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
作用机制
The mechanism of action of Antibacterial agent 105 involves targeting specific bacterial pathways to inhibit growth or kill the bacteria. This may include:
Inhibition of cell wall synthesis: Preventing the formation of essential components of the bacterial cell wall.
Disruption of protein synthesis: Interfering with the bacterial ribosome’s ability to produce proteins.
Interference with DNA replication: Blocking the enzymes required for bacterial DNA replication and repair.
相似化合物的比较
Similar Compounds
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Tetracycline: Inhibits protein synthesis but binds to a different site on the bacterial ribosome.
Ciprofloxacin: Interferes with DNA replication but targets different enzymes.
Uniqueness
Antibacterial agent 105 is unique in its specific combination of functional groups and its ability to target multiple bacterial pathways simultaneously. This multi-target approach makes it a promising candidate for overcoming bacterial resistance and treating a broad spectrum of bacterial infections.
属性
分子式 |
C14H9N3O5 |
|---|---|
分子量 |
299.24 g/mol |
IUPAC 名称 |
1-methyl-6-nitro-4-oxo-1,10-phenanthroline-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O5/c1-16-6-9(14(19)20)13(18)8-5-10(17(21)22)7-3-2-4-15-11(7)12(8)16/h2-6H,1H3,(H,19,20) |
InChI 键 |
RIEAJTBBEGOEKG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)C2=CC(=C3C=CC=NC3=C21)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)




![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)

![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)
![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)



